(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Catalog No.
S1533581
CAS No.
67333-70-4
M.F
C10H20N2O6
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

CAS Number

67333-70-4

Product Name

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid

Molecular Formula

C10H20N2O6

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1

InChI Key

GDOTUTAQOJUZOF-SCDVTJNCSA-N

SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is the D-tartaric acid salt of the enantiomerically pure (1S,2S)-1,2-diaminocyclohexane (DACH). This compound is primarily procured not as a final product, but as a stable, high-purity, and easily handled crystalline solid precursor for generating the (1S,2S)-DACH free base. Its principal value lies in its role as a key intermediate in the synthesis of widely used chiral ligands, auxiliaries, and catalysts for asymmetric synthesis, where the stereochemical integrity of the diamine is paramount.

Attempting to substitute this specific D-tartrate salt with the racemic (±)-trans-1,2-diaminocyclohexane is inefficient, as it necessitates performing a classical resolution step, which can be tedious and requires multiple recrystallizations to achieve high enantiomeric purity. Procuring the free (1S,2S)-diamine base directly introduces handling challenges, as the free amine is an air-sensitive, low-melting solid or liquid that is more difficult to store and accurately dispense compared to its crystalline, stable salt form. The D-tartrate salt is often the direct, well-characterized, and highly pure crystalline product from the most common industrial resolution method, making its procurement the most direct route to obtaining the enantiopure diamine without in-house processing overhead.

Precursor Suitability: Direct Product of Efficient Diastereomeric Resolution

This D-tartrate salt is the specific, less soluble diastereomer that precipitates when resolving racemic trans-1,2-diaminocyclohexane with D-(-)-tartaric acid. This classical resolution method is highly effective, with procedures reporting yields of the desired diastereomeric salt approaching 90%, leading to a final enantiomeric excess (ee) of >99% for the liberated diamine. Procuring this salt bypasses the need for this resolution process entirely.

Evidence DimensionYield of Diastereomeric Salt from Resolution
Target Compound DataApproximately 90%
Comparator Or BaselineStarting with racemic (±)-trans-1,2-diaminocyclohexane (Yield = 0% before resolution)
Quantified DifferenceAvoids process with potential ~10% loss and significant labor/solvent costs.
ConditionsClassical resolution of racemic trans-1,2-diaminocyclohexane using D-(-)-tartaric acid in an aqueous or alcoholic medium, followed by fractional crystallization.

Purchasing this specific salt eliminates the time-consuming and yield-reducing step of chiral resolution from the racemic mixture, providing a direct, high-purity entry point to the (1S,2S) enantiomer.

Superior Handling & Stability: Crystalline Solid vs. Air-Sensitive Free Base

The D-tartrate salt is a white, crystalline powder with a high decomposition temperature (280-284 °C), making it stable for long-term storage and easy to weigh and handle under standard laboratory conditions. In contrast, the corresponding free (1S,2S)-diamine is a low-melting, air-sensitive solid that requires storage under inert gas (e.g., Argon) to prevent degradation. The salt form's stability significantly simplifies inventory management and reaction setup.

Evidence DimensionPhysical Form and Stability
Target Compound DataStable, crystalline powder; decomposes at 280-284 °C.
Comparator Or Baseline(1S,2S)-1,2-Diaminocyclohexane (free base): Air-sensitive, low-melting solid.
Quantified DifferenceEliminates the need for inert atmosphere handling and specialized storage required for the free base.
ConditionsStandard laboratory storage and handling.

This compound's salt form provides superior stability and ease of handling, reducing material waste, ensuring accurate measurement, and avoiding the complexities of working with an air-sensitive reagent.

Reproducibility in Catalysis: Enabling High Enantioselectivity

The enantiopurity of the 1,2-diaminocyclohexane backbone is directly responsible for the efficacy of many powerful asymmetric catalysts, such as Jacobsen's catalyst for epoxidation. Catalysts prepared from enantiopure (1S,2S)-DACH (obtained from a salt like this one) routinely achieve >95% ee for the epoxidation of various unfunctionalized olefins. Using the unresolved racemic diamine as a precursor would result in a racemic catalyst, yielding a product with 0% ee. Therefore, starting with this high-purity salt is a prerequisite for achieving high enantioselectivity.

Evidence DimensionEnantiomeric Excess (ee) in Catalytic Product
Target Compound Data>95% ee (when used as a precursor for a chiral catalyst)
Comparator Or BaselineRacemic (±)-trans-DACH precursor (yields 0% ee)
Quantified DifferenceEnables near-perfect stereocontrol (>95% ee) versus no stereocontrol (0% ee).
ConditionsTypical asymmetric catalytic reaction, e.g., Jacobsen epoxidation of an olefin like cis-β-methylstyrene.

For applications in asymmetric catalysis, starting with a precursor of the highest enantiomeric purity is non-negotiable; this salt provides the necessary quality to ensure reproducible, highly enantioselective outcomes.

Precursor for High-Performance Chiral Salen Ligands

This compound is the ideal starting material for synthesizing (S,S)-Salen-type ligands. After simple liberation of the free diamine by treatment with a base, it can be condensed with salicylaldehyde derivatives to form catalysts for reactions like the Jacobsen-Katsuki epoxidation, where the ligand's >99% enantiopurity is essential for achieving high product ee.

Synthesis of Chiral Auxiliaries and Resolving Agents

The high purity and defined stereochemistry of the (1S,2S)-diamine, accessed directly from this salt, makes it a reliable building block for creating new chiral auxiliaries. Furthermore, the liberated free diamine itself can be employed as a basic resolving agent for the separation of racemic acidic compounds, leveraging its proven performance in forming diastereomeric salts with differential solubility.

Foundation for Chiral Scaffolds in Medicinal Chemistry

As a C2-symmetric chiral scaffold, the diamine derived from this tartrate salt is a valuable component in the synthesis of complex molecules and pharmaceutical intermediates. Its rigid cyclohexane backbone provides a well-defined stereochemical framework, making it a preferred building block for creating drug candidates where specific stereoisomers are required for therapeutic efficacy.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67333-70-4

Dates

Last modified: 08-15-2023

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